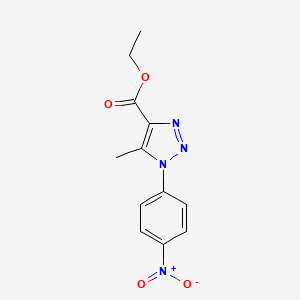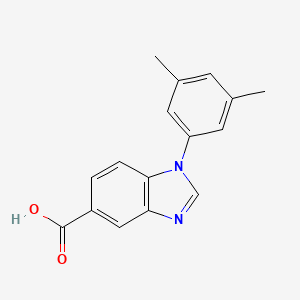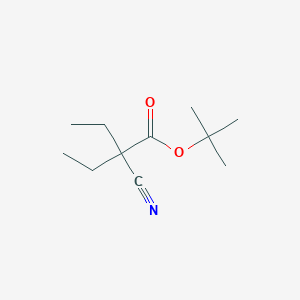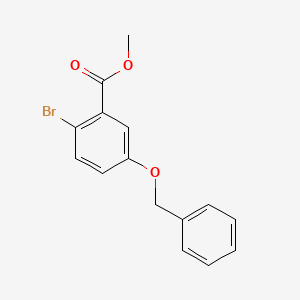
Methyl 5-(benzyloxy)-2-bromobenzoate
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its smell if applicable.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves the analysis of the molecular structure of the compound. It includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the shape of the molecule.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. Physical properties may include melting point, boiling point, density, etc. Chemical properties may include acidity or basicity, reactivity with other substances, etc.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Large-Scale Synthesis : Methyl 5-(benzyloxy)-2-bromobenzoate and related compounds have been synthesized for potential applications in treating hyperproliferative and inflammatory disorders, as well as cancer. An efficient large-scale synthesis process has been developed (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).
Antipsychotic Agents : Compounds similar to Methyl 5-(benzyloxy)-2-bromobenzoate have been studied for their potential as antipsychotic agents. These studies focus on their antidopaminergic properties, which are critical in the treatment of psychiatric disorders (Högberg, Ström, Hall, & Ögren, 1990).
Cancer Treatment : Some derivatives have shown promise in photodynamic therapy for cancer treatment due to their properties as photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Material Science Applications
Liquid Crystals : Methyl 5-(benzyloxy)-2-bromobenzoate derivatives have been used in the synthesis of novel liquid crystals. These materials have potential applications in electronic displays and other optoelectronic devices (Tariq, Tariq, Hameed, Bechtold, Bortoluzzi, & Merlo, 2013).
Supramolecular Dendrimers : The compound has been utilized in the rational design and synthesis of spherical supramolecular dendrimers, which are important in the development of nanoscale materials and devices (Balagurusamy, Ungar, Percec, & Johansson, 1997).
Molecular Rearrangement Studies : Research on molecular rearrangements involving Methyl 5-(benzyloxy)-2-bromobenzoate derivatives has provided insights into reaction mechanisms and the development of novel synthetic strategies (Eckert, Rauhut, Katritzky, & Steel, 1999).
Electrochemical Properties : The electrochemical properties of Methyl 5-(benzyloxy)-2-bromobenzoate and its derivatives have been studied, contributing to our understanding of charge transfer mechanisms in organic molecules (Gibson, Mazzochette, Chege, Kahi, Kamau, & Mugweru, 2016).
Antimicrobial Activities : Derivatives of Methyl 5-(benzyloxy)-2-bromobenzoate have been synthesized and evaluated for antimicrobial activities, expanding the potential therapeutic applications of these compounds (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Safety And Hazards
This involves the potential dangers of the compound. It includes toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This involves potential future research directions. It could include potential uses of the compound, areas of research that need more exploration, etc.
I hope this general approach helps! If you have a specific compound or topic you’d like information on, feel free to ask!
Propiedades
IUPAC Name |
methyl 2-bromo-5-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDGAVFZSVMKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(benzyloxy)-2-bromobenzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

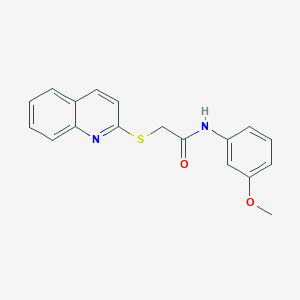
![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)
![3,4,7,9-Tetramethyl-1-nonyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2428709.png)
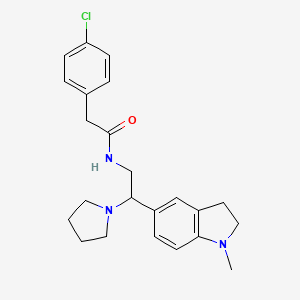
![N-(2,4-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2428713.png)
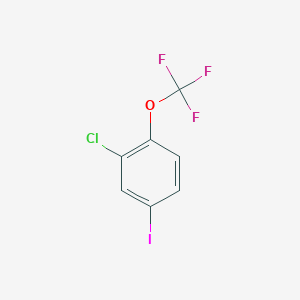
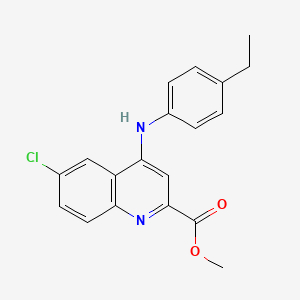
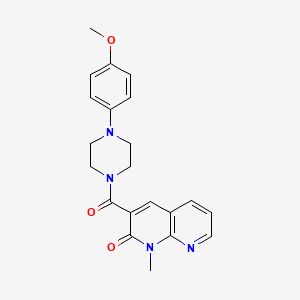
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2428720.png)
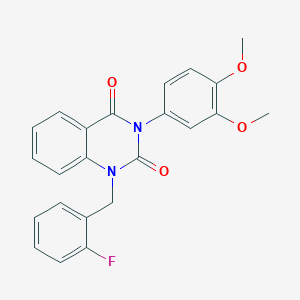
![1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2428724.png)
